Olmutinib

Vue d'ensemble

Description

Olmutinib est un médicament anticancéreux expérimental qui agit en se liant de manière covalente à un résidu cystéine près du domaine kinase du récepteur du facteur de croissance épidermique (EGFR). Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules (CPNPC) avec la mutation T790M de l'EGFR . This compound a été développé par Hanmi Pharmaceutical et a été approuvé pour une utilisation en Corée du Sud depuis mai 2016 .

Applications De Recherche Scientifique

Olmutinib has been extensively studied for its applications in cancer research. It is particularly effective against NSCLC with the T790M mutation of EGFR, making it a valuable tool in targeted cancer therapy . Additionally, this compound derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549, H1975, NCI-H460, LO2, and MCF-7 . These studies have shown that this compound and its derivatives can inhibit the proliferation and growth of tumor cells by targeting EGFR and other related pathways .

Mécanisme D'action

Target of Action

Olmutinib primarily targets the Epidermal Growth Factor Receptors (EGFR) . EGFRs are frequently over-expressed in lung cancer and contribute to the activation of various growth processes in cancer, including proliferation, differentiation, migration, apoptosis, and angiogenesis .

Mode of Action

This compound acts by covalently bonding to a cysteine residue near the kinase domain of mutant EGFRs . This bonding prevents the phosphorylation of the receptor , which is necessary for recruitment of signaling cascade proteins . This inhibition blocks downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

By inhibiting EGFR activation, this compound attenuates the activation of tumor-promoting pathways. Specifically, it affects the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways , both of which promote cell survival and proliferation .

Pharmacokinetics

This compound is orally active and well absorbed, with a median time to maximum serum concentration (tmax) of 3-4 hours following oral administration . The half-life of this compound is approximately 8-11 hours .

Result of Action

The molecular effect of this compound’s action is the inhibition of EGFR activation, which leads to the attenuation of tumor-promoting pathways . On a cellular level, this compound selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . This results in the inhibition of cell proliferation and survival .

Action Environment

For instance, this compound is used in the treatment of T790M mutation-positive non-small cell lung cancer . Additionally, the drug’s action may be influenced by factors such as the patient’s overall health, other medications being taken, and individual genetic factors .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .

Cellular Effects

This compound selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . EGFRs are frequently over-expressed in lung cancer and contribute to activation of the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways which both promote cell survival and proliferation . By inhibiting EGFR activation, this compound attenuates the activation of these tumor-promoting pathways .

Molecular Mechanism

The mechanism of action of this compound involves covalent binding to a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .

Temporal Effects in Laboratory Settings

The intrinsic clearance (CL int) of this compound was found to be 2.71 mL min −1 kg −1 and the in vitro half-life ( t1/2) was 48.80 min . This suggests that this compound has a moderate metabolic stability.

Dosage Effects in Animal Models

It is known that this compound is used in the treatment of T790M mutation positive non-small cell lung cancer , suggesting that its effects would vary depending on the presence of this mutation.

Metabolic Pathways

It is known that this compound covalently binds a cysteine residue near the kinase domain of mutant EGFRs , suggesting that its metabolism may involve processes related to protein modification and degradation.

Transport and Distribution

This compound is known to reverse drug resistance mediated by ABCG2, a member of the ATP-binding cassette (ABC) super-family of transporters . This suggests that this compound may interact with transport proteins and could potentially influence its own distribution within cells and tissues.

Subcellular Localization

Given that it targets EGFRs, which are typically located on the cell surface, it is likely that this compound localizes to the cell membrane where it can interact with its target .

Méthodes De Préparation

La synthèse de l'olmutinib implique plusieurs étapes, en commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour assurer un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Olmutinib subit diverses réactions chimiques, notamment des réactions de substitution et d'addition. Les réactifs couramment utilisés dans ces réactions comprennent les solvants organiques, les bases et les catalyseurs. Les principaux produits formés à partir de ces réactions sont des dérivés de l'this compound, qui ont été étudiés pour leur activité antitumorale .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications en recherche sur le cancer. Il est particulièrement efficace contre le CPNPC avec la mutation T790M de l'EGFR, ce qui en fait un outil précieux dans la thérapie anticancéreuse ciblée . De plus, des dérivés de l'this compound ont été synthétisés et évalués pour leur activité cytotoxique contre diverses lignées cellulaires cancéreuses, notamment A549, H1975, NCI-H460, LO2 et MCF-7 . Ces études ont montré que l'this compound et ses dérivés peuvent inhiber la prolifération et la croissance des cellules tumorales en ciblant l'EGFR et d'autres voies connexes .

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente à un résidu cystéine près du domaine kinase des EGFR mutants. Cette liaison empêche la phosphorylation du récepteur, inhibant ainsi la signalisation du récepteur. En inhibant l'activation de l'EGFR, l'this compound atténue l'activation des voies promotrices de la tumeur, telles que les voies de la phosphoinositide 3-kinase et de la protéine kinase activée par les mitogènes . Cette inhibition conduit finalement à une réduction de la survie et de la prolifération cellulaire dans les cellules cancéreuses.

Comparaison Avec Des Composés Similaires

Olmutinib est un inhibiteur de la tyrosine kinase EGFR (TKI) de troisième génération qui est conçu pour surmonter la résistance aux TKI EGFR de première et deuxième génération. Des composés similaires comprennent le géfitinib, l'erlotinib, l'afatinib et l'osimertinib . Alors que le géfitinib et l'erlotinib sont des TKI EGFR de première génération, l'afatinib est un TKI EGFR de deuxième génération. L'osimertinib, comme l'this compound, est un TKI EGFR de troisième génération qui cible la mutation T790M . This compound est unique dans sa capacité à se lier de manière sélective et irréversible aux EGFR mutants, ce qui en fait un puissant inhibiteur de la signalisation EGFR dans les cellules cancéreuses .

Propriétés

IUPAC Name |

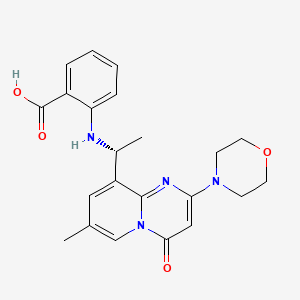

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMQDKQUTRLUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319119 | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |

| Record name | Olmutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1353550-13-6, 1802181-20-9 | |

| Record name | Olmutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM 61713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)